3-Bromo-4,5-dimethoxybenzoic acid

Regioselective bromination Synthetic accessibility Veratric acid halogenation

3-Bromo-4,5-dimethoxybenzoic acid (CAS 20731-48-0; synonym 5-bromoveratric acid) is a halogenated dimethoxybenzoic acid derivative with molecular formula C₉H₉BrO₄ and molecular weight 261.07 g·mol⁻¹. It belongs to the class of brominated veratric acid analogs and exists as a white to light-yellow crystalline solid with a melting point of 193.0–197.0 °C, commercial purity ≥98.0% (GC/titration), solubility in methanol, predicted pKa of 3.96 ± 0.10, and predicted logP of 2.16.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 20731-48-0
Cat. No. B1273865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-dimethoxybenzoic acid
CAS20731-48-0
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)O)Br)OC
InChIInChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyZODURELBYVOPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,5-dimethoxybenzoic Acid (CAS 20731-48-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


3-Bromo-4,5-dimethoxybenzoic acid (CAS 20731-48-0; synonym 5-bromoveratric acid) is a halogenated dimethoxybenzoic acid derivative with molecular formula C₉H₉BrO₄ and molecular weight 261.07 g·mol⁻¹ . It belongs to the class of brominated veratric acid analogs and exists as a white to light-yellow crystalline solid with a melting point of 193.0–197.0 °C, commercial purity ≥98.0% (GC/titration), solubility in methanol, predicted pKa of 3.96 ± 0.10, and predicted logP of 2.16 . The compound is employed primarily as a synthetic building block for bromophenol natural products, bioactive molecules, and cross-coupling substrates. Its closest structural comparators include the 2-bromo regioisomer (2-bromo-4,5-dimethoxybenzoic acid, CAS 6286-46-0), the non-brominated parent veratric acid (3,4-dimethoxybenzoic acid, CAS 93-07-2), and alternative brominated dimethoxybenzoic acid regioisomers.

Why 3-Bromo-4,5-dimethoxybenzoic Acid Cannot Be Interchanged with Other Brominated Dimethoxybenzoic Acid Isomers


Brominated dimethoxybenzoic acids are not fungible building blocks. The position of the bromine substituent on the aromatic ring dictates regiochemical outcomes in cross-coupling, electrophilic aromatic substitution, and cyclization reactions. Direct bromination of veratric acid yields the 2-bromo isomer as the predominant product (96.2% isolated yield), while the 3-bromo isomer is a minor by-product requiring distinct synthetic routes [1]. In biologically relevant systems such as CYP199A4-catalyzed oxidative demethylation, substrate recognition is exquisitely sensitive to substituent position—only para-methoxy-substituted benzoic acids are efficiently turned over, and additional ring substituents modulate both binding affinity and catalytic activity [2]. Substituting one bromo-dimethoxybenzoic acid regioisomer for another without verifying the specific positional requirement therefore risks synthetic failure, reduced yield, altered biological activity, or incompatible physicochemical properties in downstream processes.

Quantitative Differentiation Evidence: 3-Bromo-4,5-dimethoxybenzoic Acid vs. Closest Analogs


Regioselective Synthesis: 2-Bromo Isomer Achieves 96.2% Yield via Direct Bromination; 3-Bromo Isomer Requires Alternative Routes

The 3-bromo regioisomer is not the kinetically favored product of electrophilic bromination of veratric acid. In Patent CN103237781A (ZERIA PHARMA), direct bromination of 3,4-dimethoxybenzoic acid with Br₂ in concentrated HCl yields 2-bromo-4,5-dimethoxybenzoic acid as the dominant product in 96.2% isolated yield, while 3-bromo-4,5-dimethoxybenzoic acid is identified as a minor by-product (Table 1, entry A) [1]. To obtain the 3-bromo isomer selectively, alternative synthetic strategies are required—for example, reaction of bromonaphthalene with sodium methoxide in methanol . This divergent synthetic accessibility directly impacts procurement cost, commercial availability, and lead time.

Regioselective bromination Synthetic accessibility Veratric acid halogenation

Norathyriol Total Synthesis: 2-Bromo Isomer Is Essential; 3-Bromo Isomer Cannot Substitute

In the total synthesis of norathyriol, a bioactive xanthone, the 2-bromo-4,5-dimethoxybenzoic acid isomer is specifically required as the starting material for the Friedel-Crafts acylation–cyclization sequence [1]. The Qin et al. (2013) procedure achieves an overall yield of approximately 70% over three steps using the 2-bromo isomer [1]. Sigma-Aldrich explicitly markets 2-bromo-4,5-dimethoxybenzoic acid for norathyriol and urolithin synthesis . The 3-bromo isomer (CAS 20731-48-0) cannot replace the 2-bromo isomer in this synthetic sequence because the bromine must be ortho to the carboxylic acid to direct the regiochemistry of the Friedel-Crafts acylation and subsequent cyclization.

Norathyriol synthesis Friedel-Crafts acylation Regiochemical requirement

Melting Point Differentiation: 3-Bromo Isomer (193–197 °C) vs. 2-Bromo Isomer (188–190 °C)

The two regioisomers exhibit a consistent and analytically useful melting point difference. The 3-bromo-4,5-dimethoxybenzoic acid melts at 193.0–197.0 °C (midpoint ~195 °C) as reported by TCI Chemicals and ChemicalBook , whereas the 2-bromo-4,5-dimethoxybenzoic acid melts at 188–190 °C (lit.) as reported by Sigma-Aldrich, BOC Sciences, and multiple other suppliers . This 5–7 °C difference in melting range provides a straightforward, inexpensive identity-confirmation test to distinguish the two isomers upon receipt, without requiring NMR or HPLC.

Melting point Solid-state characterization Identity confirmation

Ionization and Lipophilicity Shift: Bromination Lowers pKa by 0.39 Units and Increases logP by 0.55 Units vs. Non-Brominated Veratric Acid

Introduction of bromine at the 3-position significantly alters the acid-base and partitioning behavior relative to the non-halogenated parent veratric acid. 3-Bromo-4,5-dimethoxybenzoic acid has a predicted pKa of 3.96 ± 0.10 and a predicted logP of 2.16 . Veratric acid (3,4-dimethoxybenzoic acid, CAS 93-07-2) has a predicted pKa of 4.35 ± 0.10 and an experimental logP of 1.61 [1]. The bromine atom thus acidifies the carboxylic acid by ~0.39 pKa units (electron-withdrawing inductive effect) and increases lipophilicity by ~0.55 logP units. These shifts have practical consequences for solvent extraction (the brominated compound partitions more efficiently into organic phases), reversed-phase chromatographic retention, and formulation strategies.

pKa logP Lipophilicity Extraction efficiency

CYP199A4 Biocatalytic Demethylation: 3-Bromo-4,5-dimethoxybenzoic Acid Is a Candidate para-Methoxy Substrate with Altered Binding Due to Additional Substituents

The cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 catalyzes oxidative O-demethylation exclusively at the para position of benzoic acid substrates. Substrates lacking a para substituent show no significant oxidation activity [1]. 3-Bromo-4,5-dimethoxybenzoic acid possesses a methoxy group para to the carboxylic acid (the 4-position methoxy) and is therefore predicted to be a CYP199A4 substrate. However, the Coleman et al. study established that additional methoxy substituents reduce both substrate binding affinity and catalytic activity compared to the reference substrate 4-methoxybenzoic acid [1]. The bromine atom at position 3 may further modulate binding: a subsequent study demonstrated that meta-substituted benzoic acids bind CYP199A4 with altered orientation and weaker affinity compared to their para isomers [2]. The 3-bromo substituent is positioned meta to the carboxylic acid, which may confer different binding kinetics relative to non-halogenated dimethoxybenzoic acid substrates.

CYP199A4 Biocatalysis Regioselective demethylation Substrate specificity

PTP1B Inhibitory Activity: A 3-Bromo-4,5-dimethoxybenzoic Acid-Derived Polybrominated Compound Achieves 55.84% Inhibition at 20 mg/L

3-Bromo-4,5-dimethoxybenzoic acid serves as a key building block for marine bromophenol-inspired bioactive molecules. Guo et al. (2010) synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate using 3-bromo-4,5-dimethoxybenzoic acid as a precursor (via vanillin), achieving a total yield of 19.6% over multiple steps [1]. The final polybrominated compound exhibited 55.84% inhibition of protein tyrosine phosphatase 1B (PTP1B) at a concentration of 20 mg/L in a colorimetric assay [1]. While this does not establish the free acid's intrinsic bioactivity, it demonstrates that the 3-bromo-4,5-dimethoxybenzoic acid scaffold is chemically competent for elaboration into pharmacologically active polybrominated structures relevant to diabetes and obesity target research.

PTP1B inhibition Bromophenol natural products Marine drug discovery

Evidence-Backed Application Scenarios for 3-Bromo-4,5-dimethoxybenzoic Acid (CAS 20731-48-0)


Synthesis of Polybrominated Marine Natural Product Analogs for PTP1B Drug Discovery

Research groups pursuing PTP1B inhibitors based on marine bromophenol scaffolds should specify the 3-bromo (not 2-bromo) regioisomer when the target architecture requires bromine meta to the carboxylic acid. The Guo et al. (2010) study demonstrated that 3-bromo-4,5-dimethoxybenzoic acid can be elaborated into a tri-brominated benzophenone derivative exhibiting 55.84% PTP1B inhibition at 20 mg/L [1]. This regiochemical entry point is distinct from 2-bromo-isomer-derived series and enables access to a different bromophenol chemical space.

CYP199A4 Biocatalytic Demethylation Studies with Halogenated Substrate Probes

CYP199A4 is a well-characterized biocatalyst for regioselective para-O-demethylation of benzoic acids [2]. 3-Bromo-4,5-dimethoxybenzoic acid, bearing a para-methoxy group essential for CYP199A4 activity plus a bromine substituent that perturbs electronic and steric properties, can serve as a mechanistic probe to investigate how halogen substitution modulates P450 substrate binding orientation, spin-state equilibrium, and catalytic turnover relative to the non-halogenated comparator veratric acid.

Cross-Coupling Building Block Requiring Bromine at the 3-Position for Regioselective Biaryl Construction

In Suzuki-Miyaura, Heck, or Sonogashira cross-coupling strategies where the bromine must be positioned meta to the carboxylic acid and adjacent to two methoxy groups, the 3-bromo regioisomer is the only viable choice. The electron-withdrawing carboxylic acid group para to one methoxy and meta to the bromine creates a distinctive electronic environment that influences oxidative addition rates with Pd(0) catalysts differently than the 2-bromo isomer, where the bromine is ortho to the carboxylic acid [2]. Procurement should verify that the 3-bromo, not 2-bromo, isomer is supplied when this specific regiochemistry is required.

Chromatographic Method Development and pKa-Dependent Extraction Optimization

The pKa of 3-bromo-4,5-dimethoxybenzoic acid (3.96 ± 0.10) is 0.39 units lower than that of veratric acid (pKa 4.35). This means quantitative extraction from aqueous phases into organic solvents requires pH adjustment to approximately 2.0–2.5 for the brominated compound versus ~2.9–3.4 for the non-brominated parent. Analytical laboratories developing HPLC methods or liquid-liquid extraction protocols for reaction monitoring should account for this pKa shift when optimizing mobile phase pH and extraction conditions.

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